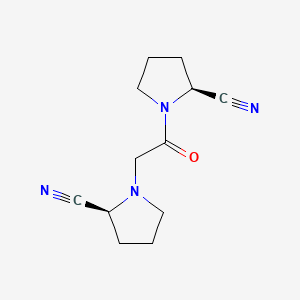
(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is a complex organic compound that features a unique structure with two pyrrolidine rings connected by an ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile typically involves the reaction of pyrrolidine derivatives with an appropriate ethanediyl precursor. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific stereochemistry.
Medicine
In medicine, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and bis-pyrrolidine compounds with different substituents.
Uniqueness
What sets (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile apart is its specific stereochemistry and the presence of the ethanediyl bridge, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S)-1-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c13-7-10-3-1-5-15(10)9-12(17)16-6-2-4-11(16)8-14/h10-11H,1-6,9H2/t10-,11-/m0/s1 |
InChI Key |
QQLRWOKOKPNRJF-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)N2CCC[C@H]2C#N)C#N |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCCC2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


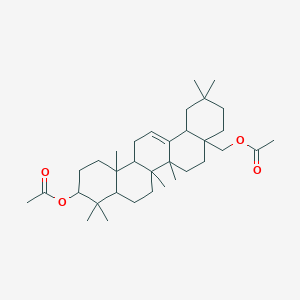

![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)
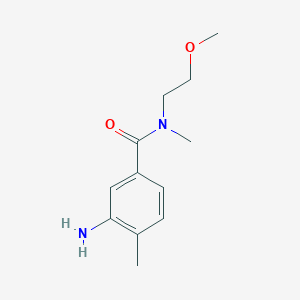
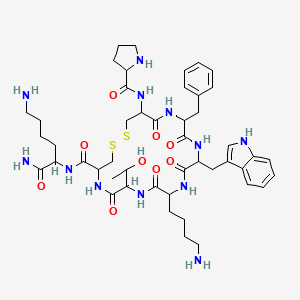

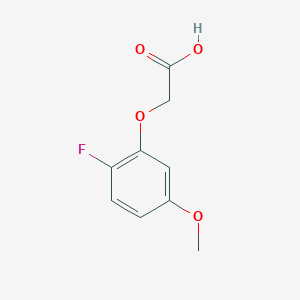


![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)



